

# Introduction: Positioning a Key Chemical Intermediate

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## Compound of Interest

Compound Name: 2,5-Dimethoxy-4-nitroaniline

Cat. No.: B167324

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**2,5-Dimethoxy-4-nitroaniline** is a substituted aniline that serves as a valuable intermediate in various chemical syntheses. Its unique substitution pattern, featuring two electron-donating methoxy groups and two electron-withdrawing nitro and amino groups on a benzene ring, imparts specific reactivity and properties that make it a crucial building block. This guide provides a comprehensive overview of its chemical and physical characteristics, a plausible synthesis route, key applications, analytical methodologies, and essential safety protocols. The information herein is synthesized to support researchers in leveraging this compound's full potential in their work, from organic synthesis to biochemical assays.

## Section 1: Core Chemical and Physical Identity

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This section consolidates the key identifiers and physicochemical data for **2,5-Dimethoxy-4-nitroaniline**.

### Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and accurate documentation.

Identifier	Value	Source
CAS Number	6313-37-7	[1]
IUPAC Name	2,5-dimethoxy-4-nitroaniline	[1]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>4</sub>	[1][2]
Molecular Weight	198.18 g/mol	[1][2]
InChI	1S/C8H10N2O4/c1-13-7-4-6(10(11)12)8(14-2)3-5(7)9/h3-4H,9H2,1-2H3	[1]
InChIKey	ZTQGTIFYOODGOQ-UHFFFAOYSA-N	[1]
Canonical SMILES	<chem>COC1=CC(=C(C=C1N)OC)[O-]</chem>	[1]
EC Number	228-640-8	[1][2]
Synonyms	1-Amino-2,5-dimethoxy-4-nitrobenzene, 2,5-Dimethoxy-4-nitrobenzenamine, 3,6-Dimethoxy-4-nitroaniline	[1][2][3]

## Physicochemical Properties

These properties dictate the compound's behavior in various solvents and physical states, informing decisions on reaction conditions, purification methods, and storage.

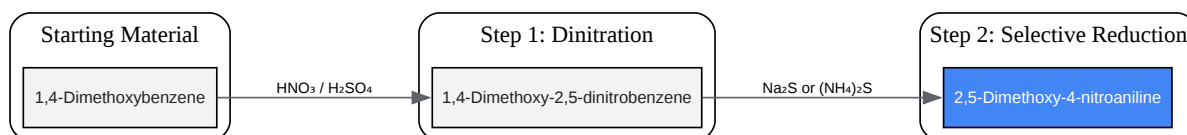
Property	Value	Source
Appearance	Dark khaki or Yellow-orange Granular Crystalline Powder	[2][4]
Melting Point	152-155 °C	
Boiling Point	401.5 °C at 760 mmHg	[2][4]
Density	1.307 g/cm <sup>3</sup>	[2][4]
Flash Point	196.6 °C	[2][4]

## Section 2: Synthesis Pathway and Protocol

While numerous suppliers offer **2,5-Dimethoxy-4-nitroaniline**, understanding its synthesis is crucial for specialized applications or when custom synthesis is required. The most direct conceptual pathway involves the selective reduction of a dinitro precursor.

### Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from commercially available 1,4-dimethoxybenzene. The first step is a dinitration, followed by a selective reduction of one nitro group to an amine. The choice of reducing agent is critical to avoid the reduction of both nitro groups.



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Caption: Proposed two-step synthesis of **2,5-Dimethoxy-4-nitroaniline**.

### Detailed Experimental Protocol (Hypothetical)

This protocol outlines a plausible method for the laboratory-scale synthesis.

### Step 1: Dinitration of 1,4-Dimethoxybenzene

- **Preparation:** In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, cool a mixture of concentrated sulfuric acid and concentrated nitric acid (nitrating mixture) to 0-5 °C in an ice-salt bath.
  - **Causality:** The exothermic nature of nitration requires strict temperature control to prevent over-nitration and side-product formation.
- **Reaction:** Slowly add a solution of 1,4-dimethoxybenzene in concentrated sulfuric acid to the nitrating mixture, ensuring the temperature does not exceed 10 °C.
- **Quenching:** After the addition is complete, stir the mixture for 2-3 hours, allowing it to slowly warm to room temperature. Pour the reaction mixture onto crushed ice to precipitate the dinitro product.
- **Isolation:** Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.
- **Purification:** Recrystallize the crude 1,4-dimethoxy-2,5-dinitrobenzene from ethanol to obtain a purified product.

### Step 2: Selective Reduction to **2,5-Dimethoxy-4-nitroaniline**

- **Preparation:** In a round-bottom flask, dissolve the purified 1,4-dimethoxy-2,5-dinitrobenzene in ethanol.
- **Reaction:** Prepare a solution of sodium sulfide ( $\text{Na}_2\text{S}$ ) or ammonium polysulfide ( $(\text{NH}_4)_2\text{S}_x$ ) in water. Add this solution dropwise to the ethanolic solution of the dinitro compound while stirring. The reaction is typically exothermic and may require gentle cooling.
  - **Causality:** Sulfide-based reducing agents are known for their ability to selectively reduce one nitro group in the presence of others, a process known as the Zinin reduction. This selectivity is crucial for achieving the desired product.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

- Isolation: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude **2,5-Dimethoxy-4-nitroaniline** can be further purified by column chromatography or recrystallization.

## Section 3: Key Applications and Methodologies

The utility of **2,5-Dimethoxy-4-nitroaniline** stems from its role as a versatile intermediate.

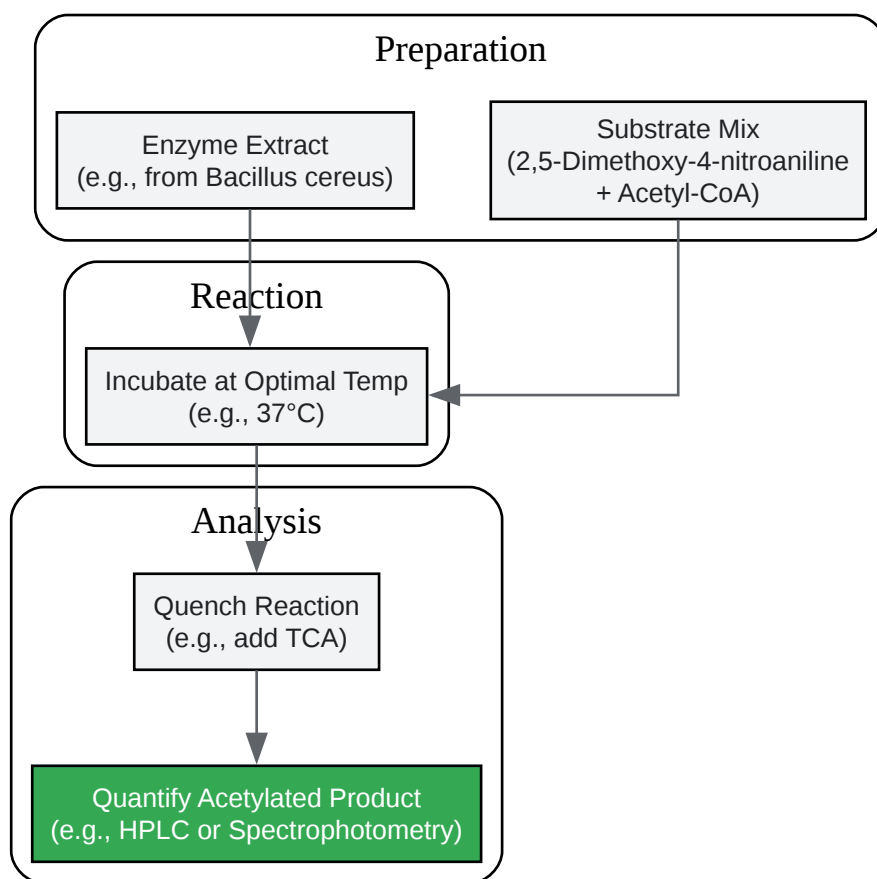
### Intermediate in Synthesis

This compound is primarily used in the synthesis of more complex molecules.<sup>[5]</sup> Its amino group can be readily diazotized and coupled to form azo dyes, making it a valuable dye intermediate.<sup>[3][5]</sup> Furthermore, the amine can be acylated, alkylated, or used in various coupling reactions, while the nitro group can be further reduced or replaced, opening pathways to a wide range of derivatives for pharmaceutical and materials science research.<sup>[5]</sup>

### Biochemical Research: Enzyme Screening

A notable application is its use in screening for the enzyme arylamine N-acetyltransferase (AANAT). AANATs are a family of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to arylamines. This compound serves as a substrate in assays to detect and quantify AANAT activity.

### Workflow for AANAT Activity Assay



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Caption: General workflow for an arylamine N-acetyltransferase (AANAT) assay.

## Protocol for AANAT Screening Assay

- Reagent Preparation:
  - Prepare a stock solution of **2,5-Dimethoxy-4-nitroaniline** in a suitable solvent (e.g., DMSO).
  - Prepare a stock solution of acetyl coenzyme A (Acetyl-CoA) in buffer.
  - Prepare the enzyme extract (e.g., a cell lysate from *Bacillus cereus*) in an appropriate assay buffer.
- Assay Setup:

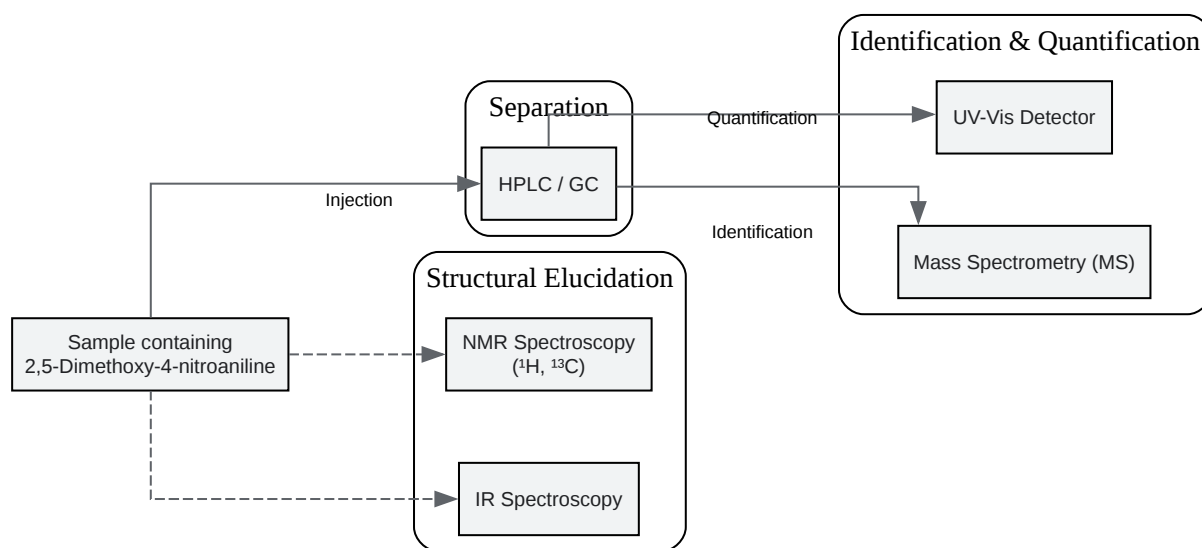
- In a microplate well or microcentrifuge tube, combine the assay buffer, the enzyme extract, and the **2,5-Dimethoxy-4-nitroaniline** solution.
- Pre-incubate the mixture for a short period at the optimal temperature for the enzyme (e.g., 37°C).
- Initiation and Incubation:
  - Initiate the reaction by adding the Acetyl-CoA solution.
  - Incubate the reaction mixture for a defined period (e.g., 10-30 minutes).
- Termination:
  - Stop the reaction by adding a quenching agent, such as trichloroacetic acid (TCA), which denatures the enzyme.
- Detection and Quantification:
  - Quantify the formation of the acetylated product, N-acetyl-**2,5-dimethoxy-4-nitroaniline**. This can be achieved by:
    - HPLC: Separate the product from the substrate and quantify it by its absorbance at a specific wavelength.
    - Spectrophotometry: If the product has a distinct absorbance maximum compared to the substrate, its concentration can be measured directly.

## Section 4: Analytical Methodologies

Proper analytical methods are essential for verifying the purity of the compound and for its quantification in various matrices.

### General Analytical Workflow

A multi-step approach is typically used for the comprehensive analysis of organic compounds like **2,5-Dimethoxy-4-nitroaniline**.



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Caption: A comprehensive analytical workflow for the subject compound.

## Recommended Analytical Techniques

- High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis detector is the method of choice for purity assessment and quantification.[6] Nitroanilines absorb strongly in the UV-visible range, allowing for sensitive detection.[7] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile or methanol and water.
- Spectroscopy (NMR, IR):
  - Nuclear Magnetic Resonance (NMR):  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy are indispensable for structural confirmation.[8] The  $^1\text{H}$  NMR spectrum will show distinct signals for the aromatic protons and the methoxy and amine protons, with chemical shifts and splitting patterns confirming the substitution pattern.



- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic peaks for N-H stretching of the amine, C-H stretching of the aromatic ring and methoxy groups, and strong symmetric and asymmetric stretches for the nitro group (NO<sub>2</sub>) would be expected.<sup>[9]</sup>
- Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.<sup>[10]</sup>

## Section 5: Safety, Handling, and Storage

**2,5-Dimethoxy-4-nitroaniline** is classified as hazardous. Strict adherence to safety protocols is mandatory.

### GHS Hazard Summary

Hazard Class	Statement	Pictogram	Code
Acute Toxicity, Oral	Harmful if swallowed	GHS07 (Exclamation Mark)	H302
Acute Toxicity, Dermal	Harmful in contact with skin	GHS07 (Exclamation Mark)	H312
Acute Toxicity, Inhalation	Harmful if inhaled	GHS07 (Exclamation Mark)	H332

(Source: Aggregated GHS information from multiple suppliers)<sup>[1]</sup>  
<sup>[11]</sup>

## Safe Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.<sup>[2]</sup>
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.

- Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
- Respiratory Protection: For operations that may generate dust, use an N95 (US) or equivalent dust mask.
- Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[\[12\]](#)[\[13\]](#)

## Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[\[2\]](#)[\[5\]](#)
- Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow the product to enter drains or waterways.[\[13\]](#)

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